molecular formula C18H12N2O3S B2622634 Quinolin-8-yl quinoline-8-sulfonate CAS No. 448208-16-0

Quinolin-8-yl quinoline-8-sulfonate

Cat. No.: B2622634
CAS No.: 448208-16-0
M. Wt: 336.37
InChI Key: ZAHHKEBJRWPYLQ-UHFFFAOYSA-N
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Description

Quinolin-8-yl quinoline-8-sulfonate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antifungal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinolin-8-yl quinoline-8-sulfonate, often involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid. Modern approaches may use greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids .

Industrial Production Methods

Industrial production of quinoline derivatives may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of recyclable catalysts and green solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl quinoline-8-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while reduction can produce quinoline-8-amine .

Scientific Research Applications

Quinolin-8-yl quinoline-8-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinolin-8-yl quinoline-8-sulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Quinolin-8-yl quinoline-8-sulfonate can be compared with other quinoline derivatives, such as:

This compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

quinolin-8-yl quinoline-8-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHHKEBJRWPYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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